molecular formula C14H9ClN4O2 B14224042 6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-60-4

6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14224042
CAS No.: 596825-60-4
M. Wt: 300.70 g/mol
InChI Key: QOEHEPRRUILVIU-UHFFFAOYSA-N
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Description

6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that combines the structural features of benzofuran, triazole, and pyridazine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzofuran derivatives with triazole and pyridazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, triazole-containing molecules, and pyridazine-based compounds. Examples include:

Uniqueness

6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

596825-60-4

Molecular Formula

C14H9ClN4O2

Molecular Weight

300.70 g/mol

IUPAC Name

6-chloro-3-(7-methoxy-1-benzofuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H9ClN4O2/c1-20-9-4-2-3-8-7-10(21-13(8)9)14-17-16-12-6-5-11(15)18-19(12)14/h2-7H,1H3

InChI Key

QOEHEPRRUILVIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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